Supercritical Water Lignin Gasification: Ru(NO)(NO₃)₃ Outperforms RuCl₃ on Multiple Supports
In supercritical water lignin gasification at 673 K, catalysts prepared from ruthenium nitrosyl nitrate consistently outperformed those prepared from ruthenium chloride. The nitrosyl nitrate-derived catalysts achieved gasification activities comparable to a commercial Ru/C reference, whereas chloride-derived catalysts were significantly less active. [1] The performance gap is attributed to two mechanisms: (i) chloride ions from RuCl₃ poison active ruthenium metal sites, and (ii) chloride precursors form larger Ru metal particles during gasification, reducing the number of accessible active sites. [2]
| Evidence Dimension | Catalytic activity (relative lignin gasification activity) |
|---|---|
| Target Compound Data | Activity comparable to commercial Ru/C reference catalyst |
| Comparator Or Baseline | RuCl₃/C: significantly lower activity; RuCl₃/TiO₂: significantly lower activity |
| Quantified Difference | Activity ranking: Ru(NO)(NO₃)₃/C ≈ Ru(NO)(NO₃)₃/TiO₂ ≈ Ru/C (reference) >> RuCl₃/C ≈ RuCl₃/TiO₂ |
| Conditions | Batch reactor, supercritical water at 673 K, unreduced trivalent salts on charcoal and TiO₂ supports |
Why This Matters
This demonstrates that the precursor choice alone — independent of support and reaction conditions — dictates catalyst performance, making ruthenium nitrate/nitrosyl nitrate the required selection for chlorine-sensitive high-temperature aqueous reactions.
- [1] Yamaguchi A, Hiyoshi N, Sato O, Osada M, Shirai M. EXAFS study on structural change of charcoal-supported ruthenium catalysts during lignin gasification in supercritical water. Catalysis Letters. 2007;122(1-2):188-195. View Source
- [2] Osada M, Yamaguchi A, Hiyoshi N, Sato O, Shirai M. Lignin gasification over supported ruthenium trivalent salts in supercritical water. Energy & Fuels. 2008;22(3):1485-1492. View Source
